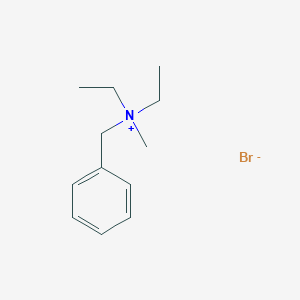
N-Benzyl-N-ethyl-N-methylethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-ethyl-N-methylethanaminium bromide: is a quaternary ammonium compound with the molecular formula C12H20BrN . This compound is known for its surfactant properties and is used in various chemical and industrial applications. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium bromide typically involves the quaternization of N-benzyl-N-ethyl-N-methylethanamine with a brominating agent. One common method is the reaction of N-benzyl-N-ethyl-N-methylethanamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 50-60°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of N-benzyl-N-ethyl-N-methylethanamine and methyl bromide into the reactor, where they react to form the desired product. The product is then purified through crystallization or distillation to obtain a high-purity compound.
化学反応の分析
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-benzyl-N-ethyl-N-methylethanaminium chloride, acetate, etc.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
N-Benzyl-N-ethyl-N-methylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membrane permeability and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
作用機序
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers of cell membranes, altering their permeability. This interaction is facilitated by the hydrophobic benzyl group and the hydrophilic quaternary ammonium group, which allows the compound to insert into the lipid bilayer and disrupt its structure. This property makes it useful in applications such as drug delivery and membrane studies.
類似化合物との比較
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N,N-Dimethylbenzylamine
- N-Methyldiethanolamine
- N-Benzylmethylamine
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium bromide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom, along with a bromide ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various scientific and industrial applications.
特性
CAS番号 |
90105-67-2 |
|---|---|
分子式 |
C12H20BrN |
分子量 |
258.20 g/mol |
IUPAC名 |
benzyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
IJNATCHSNIWMCE-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



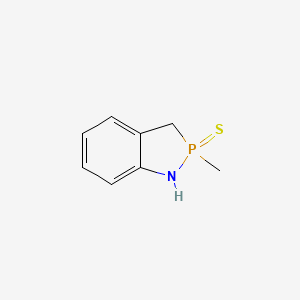



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
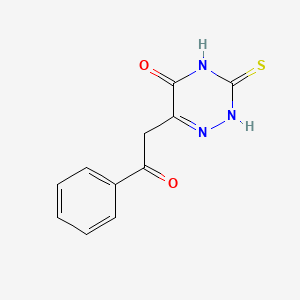
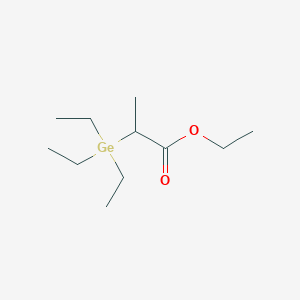
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
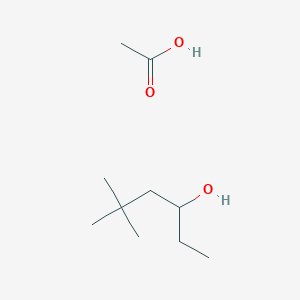
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

